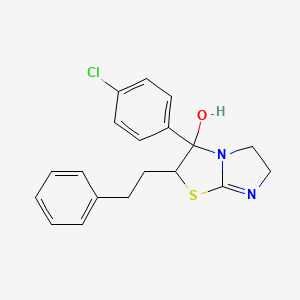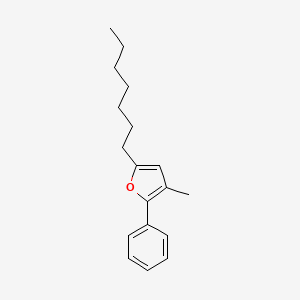
5-Heptyl-3-methyl-2-phenylfuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Heptyl-3-methyl-2-phenylfuran is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Heptyl-3-methyl-2-phenylfuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 1-heptyne with 3-methyl-2-phenylfuran in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Heptyl-3-methyl-2-phenylfuran can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding furan derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced furan compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or methyl groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of furan carboxylic acids or ketones.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of halogenated furans or alkyl-substituted furans.
Wissenschaftliche Forschungsanwendungen
5-Heptyl-3-methyl-2-phenylfuran has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as resins and polymers.
Wirkmechanismus
The mechanism of action of 5-Heptyl-3-methyl-2-phenylfuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of key metabolic enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylfuran: Lacks the heptyl and methyl substituents, resulting in different chemical and biological properties.
3-Methyl-2-phenylfuran: Similar structure but without the heptyl group, leading to variations in reactivity and applications.
5-Heptyl-2-furanone: Contains a carbonyl group instead of the furan ring, resulting in distinct chemical behavior.
Uniqueness
5-Heptyl-3-methyl-2-phenylfuran is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. Its heptyl group enhances its hydrophobicity, while the phenyl and methyl groups contribute to its reactivity and stability.
Eigenschaften
CAS-Nummer |
89932-21-8 |
|---|---|
Molekularformel |
C18H24O |
Molekulargewicht |
256.4 g/mol |
IUPAC-Name |
5-heptyl-3-methyl-2-phenylfuran |
InChI |
InChI=1S/C18H24O/c1-3-4-5-6-10-13-17-14-15(2)18(19-17)16-11-8-7-9-12-16/h7-9,11-12,14H,3-6,10,13H2,1-2H3 |
InChI-Schlüssel |
ZWPGTZQHVDBTTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CC(=C(O1)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


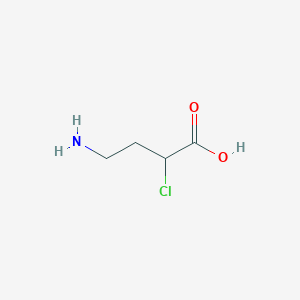



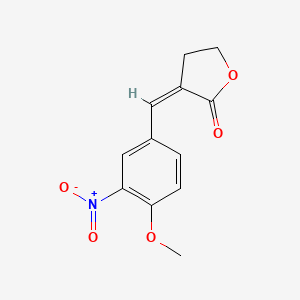
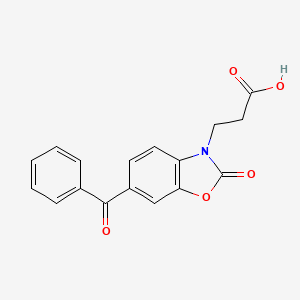





![4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B12916566.png)

